molecular formula C7H11Cl3O4 B108572 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate CAS No. 18261-27-3

2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate

Cat. No. B108572
CAS RN: 18261-27-3
M. Wt: 265.5 g/mol
InChI Key: PDKPYZSLHWQFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate, also known as TEEC, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in many organic solvents and has a molecular weight of 291.59 g/mol. TEEC is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.

Mechanism Of Action

The mechanism of action of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is not well understood. However, it is believed that 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate acts as a cross-linking agent in polymer chemistry by reacting with the functional groups on the polymer chains. This cross-linking reaction results in the formation of a three-dimensional network that enhances the mechanical and thermal properties of the polymer.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate. However, it is known to be a toxic compound that can cause skin and eye irritation. It is also a potential carcinogen and mutagen, and therefore, appropriate safety precautions should be taken when handling 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate.

Advantages And Limitations For Lab Experiments

2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has some limitations. It is a toxic compound that requires appropriate safety precautions when handling. It is also a potential carcinogen and mutagen, which limits its use in certain applications.

Future Directions

There are several future directions for the use of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Another potential application is in the development of new polymer materials with enhanced mechanical and thermal properties. Additionally, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate could be used as a cross-linking agent in the development of new biomaterials for medical applications. Further research is needed to explore these potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.
Conclusion:
In conclusion, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a chemical compound that is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry. 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate has several advantages as a reagent in organic synthesis, including its low cost and ease of handling. However, 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is a toxic compound that requires appropriate safety precautions when handling. Further research is needed to explore the potential applications of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate in scientific research.

Synthesis Methods

The synthesis of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate involves the reaction of ethylene carbonate with trichloroacetyl chloride and ethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by distillation. The yield of 2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is typically high, and the purity can be easily verified by gas chromatography.

Scientific Research Applications

2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate is widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis to introduce the ethoxyethyl carbonate group into various organic molecules. This group can be used as a protecting group for alcohols and amines, as well as a functional group for the synthesis of various organic compounds.

properties

CAS RN

18261-27-3

Product Name

2,2,2-Trichloro-1-ethoxyethyl ethyl carbonate

Molecular Formula

C7H11Cl3O4

Molecular Weight

265.5 g/mol

IUPAC Name

ethyl (2,2,2-trichloro-1-ethoxyethyl) carbonate

InChI

InChI=1S/C7H11Cl3O4/c1-3-12-5(7(8,9)10)14-6(11)13-4-2/h5H,3-4H2,1-2H3

InChI Key

PDKPYZSLHWQFNU-UHFFFAOYSA-N

SMILES

CCOC(C(Cl)(Cl)Cl)OC(=O)OCC

Canonical SMILES

CCOC(C(Cl)(Cl)Cl)OC(=O)OCC

Other CAS RN

18261-27-3

Origin of Product

United States

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